
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is not fully understood. However, studies have suggested that the compound exerts its anticancer and antimicrobial activities by inducing cell cycle arrest, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits low toxicity towards normal cells and tissues. However, further studies are required to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is its potent anticancer and antimicrobial activities. However, the compound exhibits poor solubility in water, which makes it difficult to formulate for in vivo studies. Additionally, further studies are required to fully understand the pharmacokinetics and pharmacodynamics of the compound.
Future Directions
There are several future directions for research on 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate. One of the major areas of research is in the development of novel formulations for in vivo studies. Additionally, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, studies are required to evaluate the potential of the compound as a lead molecule for drug development.
In conclusion, 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate is a chemical compound that exhibits potent anticancer and antimicrobial activities. The compound has potential applications in various areas of scientific research, including cancer therapy and antimicrobial activity. However, further studies are required to fully understand the potential of the compound as a lead molecule for drug development.
Synthesis Methods
The synthesis of 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate involves the reaction between 4-chlorobenzylamine and 3-(isobutyrylamino)-4-methylbenzoic acid. The reaction is carried out in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of cancer therapy. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research is in the field of antimicrobial activity. Studies have shown that 4-chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate exhibits significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
properties
IUPAC Name |
(4-chlorophenyl)methyl 4-methyl-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12(2)18(22)21-17-10-15(7-4-13(17)3)19(23)24-11-14-5-8-16(20)9-6-14/h4-10,12H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLDZICKTYHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 3-(isobutyrylamino)-4-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)
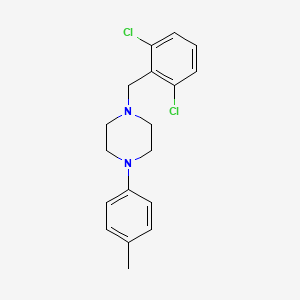
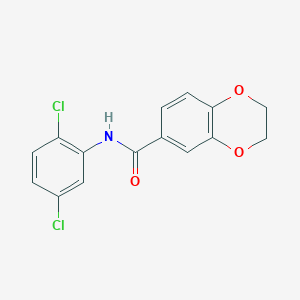
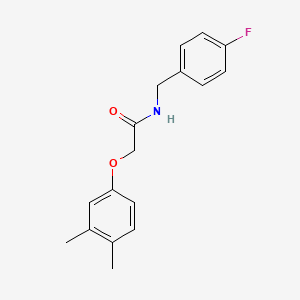
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)

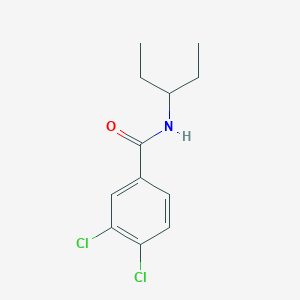
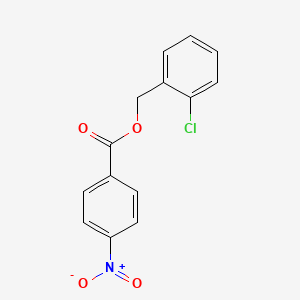
![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)